Benzo[f]quinolin-3(4H)-one
Description
Benzo[f]quinolin-3(4H)-one is a polycyclic heterocyclic compound characterized by a fused benzene and quinoline scaffold with a ketone group at the 3-position. The synthesis of this compound and its derivatives often employs Friedlaender annulation, as demonstrated in multiple studies. For example, the reaction of carbamates with ethyl acetoacetate or ethyl benzoylacetate in ethanol under basic conditions (K₂CO₃) at 70°C yields derivatives such as 2-acetylthis compound (17a) and 2-benzoylthis compound (17b) with 65–78% yields . Spectral data (¹H/¹³C NMR, IR) confirm the structural integrity of these derivatives, with decomposition points exceeding 300°C, indicating high thermal stability .
Properties
CAS No. |
23981-08-0 |
|---|---|
Molecular Formula |
C13H9NO |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
4H-benzo[f]quinolin-3-one |
InChI |
InChI=1S/C13H9NO/c15-13-8-6-11-10-4-2-1-3-9(10)5-7-12(11)14-13/h1-8H,(H,14,15) |
InChI Key |
QSERQZRDQRXCCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=O)N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[f]quinolin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of solvents like ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale Povarov reactions or other cyclization methods. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Benzo[f]quinolin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups such as hydroxyl, amino, and nitro groups.
Scientific Research Applications
Benzo[f]quinolin-3(4H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzo[f]quinolin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes involved in cellular metabolism, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Benzo[b][1,4]oxazin-3(4H)-one
This analog replaces the quinoline moiety with an oxazine ring. Unlike benzo[f]quinolin-3(4H)-one derivatives, benzo[b][1,4]oxazin-3(4H)-ones exhibit potent inhibition of Mycobacterium tuberculosis ThyX (IC₅₀ = 0.69 µM) due to optimized substituents on the phenyl core. Key SAR findings include:
- Electron-withdrawing groups (e.g., nitro, acetyl) abolish activity, while 6-chloro substitution retains potency (relative inhibition rate = 0.7 at 5 µM) .
- Insertion of a methylene linker between the carbonyl and piperazine groups enhances solubility and bioactivity, as seen in compound 29d (IC₅₀ = 0.69 µM) .
Pyrazolo[4,3-c]quinolin-3(5H)-one
These derivatives, such as 3b and 3c, incorporate a pyrazole ring fused to the quinoline system. They demonstrate superior antitumor activity compared to this compound analogs, with IC₅₀ values <5 mg/mL against multiple cancer cell lines. The benzo[d]thiazol-2-yl substituent at C2 is critical for cytotoxicity .
4-Hydroxyquinolin-2(1H)-ones
These compounds, like 4-hydroxy-3-phenylquinolin-2(1H)-one (4A), are synthesized via thermal condensation of anilines and malonic esters. Unlike this compound derivatives, they lack a fused benzene ring, reducing planarity and altering bioactivity profiles.
Antitumor Activity
- This compound Derivatives: Compound 8b (2-(5-oxo-5H-pyrrol-2-yl)this compound) shows moderate activity (melting point 254–256°C) .
- Pyrazolo[4,3-c]quinolin-3(5H)-ones: 3b and 3c exhibit IC₅₀ <5 mg/mL, attributed to the benzo[d]thiazole group enhancing DNA intercalation .
Antimicrobial Activity
While this compound lacks direct antimicrobial data, its analog Bexlosteride (8-chloro-4-methyl derivative) is a known antiandrogen, highlighting the role of halogenation in modulating bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
